Dipyrandium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89121-09-5 |
|---|---|
Molecular Formula |
C29H52N2+2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C29H52N2/c1-28-15-13-23(30(3)17-5-6-18-30)21-22(28)9-10-24-25-11-12-27(31(4)19-7-8-20-31)29(25,2)16-14-26(24)28/h22-27H,5-21H2,1-4H3/q+2/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
COVDYSZYHYSKND-PJYAFMLMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dipyrandium and Analogues
Retrosynthetic Analysis of Dipyrandium (B1194138) Core Structures
Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. nih.govmdpi.com The core of this compound is an androstane (B1237026) steroid skeleton. The key features of this compound are the two pyrrolidinium (B1226570) moieties attached to the C3 and C17 positions of the steroid nucleus.
A plausible retrosynthetic analysis of this compound (I) would begin by disconnecting the quaternary ammonium (B1175870) salts, leading back to the tertiary amine precursor (II). This transformation is a standard quaternization reaction. The tertiary amine (II) can be envisioned as being formed from a di-secondary amine (III) through reductive amination with a suitable pyrrolidine (B122466) derivative or via alkylation. The di-secondary amine itself can be derived from the corresponding diketone (IV), which is a key intermediate. This diketone, an androstane-3,17-dione (B1226567), can be obtained from common steroid starting materials like dehydroepiandrosterone (B1670201) (DHEA) or testosterone (B1683101) through well-established oxidative procedures. This retrosynthetic pathway is logical as it relies on the robust and well-documented chemistry of steroidal frameworks. ecronicon.netresearchgate.net
Figure 1: Retrosynthetic Analysis of this compound
| Step | Transformation | Precursor | Target |
| 1 | Quaternization | Tertiary Diamine (II) | This compound (I) |
| 2 | N-Alkylation | Di-secondary Amine (III) | Tertiary Diamine (II) |
| 3 | Reductive Amination | Diketone (IV) | Di-secondary Amine (III) |
| 4 | Oxidation | Testosterone/DHEA | Diketone (IV) |
Novel Synthetic Routes for this compound
The synthesis of this compound can be approached through various modern synthetic methodologies, with a focus on achieving high stereoselectivity and adhering to the principles of green chemistry.
Stereoselective Synthesis Approaches for this compound
The androstane skeleton of this compound contains multiple chiral centers, making stereocontrol a critical aspect of its synthesis. The formation of the amino groups at the C3 and C17 positions must be highly stereoselective to ensure the desired biological activity.
One of the key steps is the reductive amination of the androstane-3,17-dione intermediate. The use of specific reagents can control the stereochemical outcome of this reaction. For instance, sodium triacetoxyborohydride (B8407120) is known to favor the formation of the equatorial amine, while other reducing agents in combination with catalysts can be used to obtain the axial isomer. researchgate.net A highly stereoselective reductive amination method using in situ generated sodium acyloxyborohydride has been developed for steroidal skeletons, achieving high diastereomeric excess. researchgate.net Such methods would be directly applicable to the synthesis of the diamino-androstane precursor of this compound.
Furthermore, enzymatic reactions can offer exceptional stereoselectivity. Lipases and other enzymes can be used for the regioselective and stereoselective introduction or modification of functional groups on the steroid nucleus under mild conditions. nih.gov
Table 1: Comparison of Reagents for Stereoselective Reductive Amination of Ketosteroids
| Reagent/System | Typical Stereochemical Outcome | Diastereomeric Excess (de) | Reference |
|---|---|---|---|
| NaBH(OAc)₃ | Equatorial Amine | >90% | researchgate.net |
| Ti(O-i-Pr)₄ / NaBH₄ | Axial Amine | High | researchgate.net |
Green Chemistry Principles in this compound Synthesis
Modern pharmaceutical synthesis places a strong emphasis on sustainability and the implementation of green chemistry principles. beilstein-journals.orgtaylorandfrancis.com For the synthesis of this compound, several green approaches can be considered to minimize environmental impact.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled. researchgate.netnih.gov For instance, heterogeneous catalysts can be employed for hydrogenation or oxidation steps, simplifying purification and reducing waste. researchgate.net
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly improve the environmental profile of the synthesis. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, which aligns with green chemistry goals. researchgate.net
Biocatalysis: The use of enzymes or whole-cell microbial transformations for specific steps, such as hydroxylations or reductions, can proceed with high selectivity under environmentally benign conditions. nih.govmdpi.com
Derivatization Strategies for this compound Analogues
The development of analogues of this compound is crucial for structure-activity relationship (SAR) studies and for optimizing its pharmacological profile.
Chemical Modification of this compound Scaffolds
The steroidal scaffold of this compound offers multiple sites for chemical modification. The functional groups on the steroid nucleus can be altered to modulate properties like solubility, metabolic stability, and potency. researchgate.netnih.gov For example, modifications at positions other than C3 and C17, or alterations to the steroid rings themselves, can be explored. researchgate.net Techniques such as C-H activation can enable the functionalization of previously inaccessible positions on the steroid core. researchgate.net
The pyrrolidinium groups can also be replaced with other cyclic or acyclic amine moieties to investigate the impact of the quaternary ammonium head on biological activity. The nature of the counter-ion (e.g., iodide, bromide) can also be varied.
Library Synthesis of this compound Derivatives
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and library synthesis approaches can be employed. scielo.br By using a common steroidal intermediate, such as the androstane-3,17-dione, a library of diamino analogues can be generated by reacting it with a diverse set of amines in a parallel fashion. Subsequent quaternization would then yield a library of this compound derivatives.
Multicomponent reactions (MCRs) are another powerful tool for generating molecular diversity. beilstein-journals.org Steroid-based MCRs can be used to construct a wide range of complex structures from simple building blocks in a single step, which is highly efficient for library generation. beilstein-journals.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Androstane |
| Pancuronium (B99182) |
| Dehydroepiandrosterone (DHEA) |
| Testosterone |
| Sodium triacetoxyborohydride |
| Sodium acyloxyborohydride |
Advanced Purification and Characterization Techniques in this compound Synthesis Research
The characterization of this compound and the analysis of its interactions, which inform its synthesis and purification, rely on a suite of advanced analytical techniques. The focus in the existing literature has been on thermodynamic and spectroscopic methods to understand its binding to DNA. nih.govjapsonline.comwikimedia.org
Calorimetric Techniques: Differential Scanning Calorimetry (DSC) and isothermal titration calorimetry (ITC) are powerful methods used to determine the thermodynamic profile of intermolecular interactions. wfsahq.org For this compound, DSC has been employed to monitor the thermal stability of DNA duplexes upon binding. nih.govjapsonline.com Research has shown that the binding of this compound to a poly d(AT) duplex is an endothermic process (positive enthalpy change, ΔH°), yet spontaneous (negative Gibbs free energy change, ΔG°), driven by a large positive entropy change (ΔS°). nih.govwikimedia.org This suggests that the binding event is accompanied by significant conformational changes in the DNA and the release of bound water and ions. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. In the context of this compound, it is used to obtain melting temperatures (Tm) and calorimetric transition enthalpies of DNA in the presence and absence of the compound. nih.govresearchgate.net Studies show that this compound binding increases the melting temperature of the DNA duplex, indicating a stabilizing effect. researchgate.netdntb.gov.ua
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH°), and stoichiometry (n) in a single experiment. It is considered the gold standard for characterizing the energetics of small molecule-macromolecule interactions. wfsahq.org
Spectroscopic Techniques: Spectroscopy provides detailed information about molecular structure and conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to investigate the structural details of the this compound-DNA complex at the atomic level. japsonline.com These studies provide insights into how the steroid diamine inserts into the DNA and the specific conformational changes, such as "kinking," that it induces. nih.gov
Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to detect and monitor the binding of this compound to DNA. Changes in the absorption spectra of either the compound or the DNA upon complex formation can be used to calculate binding constants. nih.gov
The purification of the final product and its intermediates would typically rely on chromatographic techniques, such as column chromatography, with final product purity assessed by methods like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic analysis (NMR, Mass Spectrometry) and elemental analysis.
| Thermodynamic Parameter | Value | Interpretation |
|---|---|---|
| Gibbs Free Energy (ΔG°) | -6.5 kcal/mol | Indicates a spontaneous binding process. |
| Enthalpy (ΔH°) | +4.2 kcal/mol | Endothermic process; suggests energy input is required, likely for conformational changes ("kinking") in the DNA. |
| Entropy (TΔS° at 25°C) | +10.7 kcal/mol | Large positive entropy change is the primary driving force for binding, likely due to the release of bound water and counter-ions. |
Molecular and Cellular Mechanisms of Action of Dipyrandium
Receptor Binding Kinetics and Thermodynamics of Dipyrandium (B1194138)
The interaction of a drug with its target is the foundational event of its pharmacological effect. For this compound, a primary target identified is DNA. The binding kinetics and thermodynamics of this interaction provide insight into the stability and nature of the drug-target complex.
Theoretical and experimental studies have elucidated the binding of this compound to DNA. It is understood that the aminosteroid (B1218566) binds to the minor groove of the DNA helix, particularly at AT-rich sequences. academicjournals.orgrjb.ro This binding is proposed to cause a "kink" in the DNA structure, where the steroid diamine partially inserts itself between unstacked base pairs without disrupting the Watson-Crick hydrogen bonds. academicjournals.orgrjb.ro This interaction leads to a stabilization of the DNA duplex, as evidenced by an increase in its melting temperature (Tm). academicjournals.orgrjb.ro Calorimetric analysis has shown that the binding of this compound to poly d(AT) is an endothermic process. academicjournals.orgrjb.ro
| Thermodynamic Parameters of this compound-DNA Binding | |
| Binding Site | Minor groove of AT-rich DNA sequences academicjournals.orgrjb.ro |
| Proposed Interaction | Partial insertion and generation of a 'kink' academicjournals.orgrjb.ro |
| Effect on DNA Stability | Increased thermal stability (higher Tm) academicjournals.orgrjb.ro |
| Thermodynamic Nature | Endothermic process academicjournals.orgrjb.ro |
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (the drug) and a receptor. giffordbioscience.comnih.gov These assays utilize a radioactively labeled form of a ligand to measure its binding to a specific receptor. There are three main types of radioligand binding assays:
Saturation assays: These are used to determine the density of receptors (Bmax) in a tissue and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. giffordbioscience.comnih.gov
Competition assays: These assays measure the affinity of an unlabeled compound for a receptor by its ability to compete with a radioligand for the binding site. The output is typically an IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand), which can be converted to an inhibition constant (Ki). giffordbioscience.com
Kinetic assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, from which the Kd can also be calculated (Kd = koff/kon). giffordbioscience.com
Despite the utility of this technique, a review of the scientific literature did not yield any specific studies that have utilized radioligand binding assays to investigate the interaction of this compound with its targets. Such studies would be invaluable in quantitatively characterizing the affinity of this compound for specific DNA sequences or other potential receptors.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. cytivalifesciences.com It allows for the determination of the kinetics (association and dissociation rates) and affinity of an interaction. In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cytivalifesciences.com
SPR could be a valuable tool to further elucidate the kinetics of this compound's interaction with DNA. By immobilizing specific DNA sequences on the sensor chip and flowing this compound over them, one could obtain precise measurements of the on- and off-rates of the binding, providing a deeper understanding of the stability of the this compound-DNA complex. However, a comprehensive search of the scientific literature did not reveal any studies that have employed SPR to analyze the interaction of this compound with DNA or any other potential biological target.
Modulatory Effects of this compound on Cellular Pathways
The binding of a drug to its target initiates a cascade of events that can alter cellular functions. While the direct interaction of this compound with DNA is established, its broader effects on cellular signaling pathways and enzyme activity are less well-characterized.
Signal transduction pathways are the networks of proteins and other molecules that carry signals from the cell surface to the interior, resulting in a cellular response. wikipedia.org These pathways can be initiated by the binding of a ligand to a cell surface receptor, leading to a cascade of protein phosphorylation and the activation of second messengers. khanacademy.org Given that this compound is a steroidal molecule, it has the potential to influence cellular signaling. samford.edu Some steroidal compounds have been shown to inhibit key signaling pathways involved in cell growth and proliferation, such as the PI3K-AKT and KRAS-ERK pathways. acs.org Furthermore, some steroidal diamines have been observed to affect cell membrane permeability. nih.gov
However, specific studies detailing the modulatory effects of this compound on particular signal transduction pathways are currently lacking in the scientific literature. Research in this area would be crucial to understand the full spectrum of this compound's cellular effects beyond its direct interaction with DNA.
Enzymes are critical for nearly all cellular processes. The inhibition or activation of enzymes is a common mechanism of drug action. numberanalytics.comdatabiotech.co.il Enzyme inhibitors can be classified as reversible or irreversible, and further into competitive, non-competitive, and uncompetitive inhibitors based on their mechanism of action. libretexts.org
There is currently no available scientific evidence to suggest that this compound acts as a direct inhibitor or activator of any specific enzymes. Its primary mechanism of action appears to be related to its DNA binding properties rather than direct modulation of enzymatic activity.
Intracellular Targets and Localization of this compound
The primary intracellular target of this compound that has been identified is DNA. academicjournals.orgrjb.ro The interaction is characterized by the partial insertion of the this compound molecule into the minor groove of the DNA double helix. academicjournals.orgrjb.ro This implies that for this compound to exert this effect, it must be able to cross the cell and nuclear membranes to reach the DNA within the nucleus. The steroidal nature of this compound likely facilitates its passage across lipid membranes. samford.edu
While the interaction with DNA points towards a nuclear localization, specific studies employing techniques such as fluorescence microscopy with a labeled version of this compound or cell fractionation followed by quantification in different cellular compartments have not been reported in the available literature. Such studies would be necessary to definitively confirm its subcellular distribution and to explore the possibility of other intracellular targets.
Allosteric Modulation and Receptor Crosstalk Induced by this compound
The primary mechanism of action described for this compound in scientific literature does not involve allosteric modulation or receptor crosstalk in the typical sense applied to membrane receptors like G-protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby changing the receptor's response to its endogenous ligand. universiteitleiden.nladdextherapeutics.comwikipedia.org Receptor crosstalk refers to the phenomenon where different signaling pathways influence one another. plos.orgnih.govresearchgate.net
Extensive research on this compound has focused on its direct interaction with DNA and its function as a neuromuscular blocking agent. The available scientific literature does not provide evidence of this compound acting as an allosteric modulator on specific protein receptors or inducing receptor crosstalk between distinct signaling pathways. Its biological effects are predominantly attributed to its ability to bind directly to nucleic acids, a mechanism detailed in the following sections.
Nucleic Acid Interaction Mechanisms of this compound
The interaction of the steroidal diamine this compound with nucleic acids, particularly DNA, is a central aspect of its molecular activity. samipubco.com This binding is non-covalent and has been characterized by various spectroscopic and calorimetric techniques, which reveal specific modes of interaction and subsequent effects on the DNA structure and stability. samipubco.com
This compound's interaction with DNA is characterized by groove binding rather than classical intercalation. samipubco.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. In contrast, this compound binds to the minor groove of the DNA. samipubco.com
Research suggests a model where the binding is associated with a "kink" or bend in the DNA structure, specifically at 5'-d(TA) sequences. samipubco.com In this model, the Watson-Crick hydrogen bonds between base pairs remain intact. However, every other base pair set partially unstacks, allowing for the partial insertion of the steroid diamine at this site. samipubco.com This mode of binding is stabilized by electrostatic interactions between the cationic pyrrolidine (B122466) groups of this compound and the negatively charged phosphate (B84403) backbone of the DNA. elifesciences.org Studies investigating the salt dependence of the binding constant suggest that the interaction is a site-specific binding that involves only one of the two charged ends of the steroid molecule. wikipedia.orgnih.gov
The binding of this compound induces significant conformational changes in the DNA duplex. The primary alteration is the formation of a "kinked" DNA structure. wikipedia.orgsamipubco.com This kinking involves the partial unstacking of bases at the binding site to accommodate the partial insertion of the this compound molecule. elifesciences.orgnih.gov Nuclear Magnetic Resonance (NMR) studies have confirmed this unstacking of base pairs upon complex formation, without altering the polynucleotide backbone torsion angles significantly. elifesciences.org
The binding of this compound to DNA has been characterized thermodynamically, revealing an endothermic process. samipubco.com This means that the binding process absorbs heat from the surroundings, which is consistent with the energy required to induce conformational changes like kinking in the DNA structure. wikipedia.orgnih.gov
Calorimetric and spectroscopic studies have provided specific thermodynamic parameters for the binding of this compound to poly d(AT). The binding is characterized by a positive enthalpy change (ΔH°) and a large positive entropy change (ΔS°). wikipedia.org The positive entropy is thought to result from the release of bound water molecules and condensed sodium ions from the DNA surface upon drug binding. wikipedia.orgnih.gov
| Thermodynamic Parameter | Value | Conditions | Reference |
|---|---|---|---|
| ΔG° (Gibbs Free Energy) | -6.5 kcal/mol | 16 mM Na+, 25°C | wikipedia.org |
| ΔH° (Enthalpy) | +4.2 kcal/mol | 16 mM Na+, 25°C | wikipedia.org |
| ΔS° (Entropy) | +36 e.u. (entropy units) | 16 mM Na+, 25°C | wikipedia.org |
| Melting Temperature (Tm) Increase | ~20-28°C at saturation | Varies with concentration | samipubco.comnih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Dipyrandium
Elucidation of Key Pharmacophoric Features of Dipyrandium (B1194138)
A pharmacophore represents the essential spatial arrangement of molecular features responsible for a compound's biological activity. ijpsonline.comdergipark.org.tr For this compound, an aminosteroidal neuromuscular blocking agent, the key pharmacophoric elements are centered around its rigid steroid nucleus. oup.com This bulky structure serves as a scaffold for the placement of two cationic quaternary ammonium (B1175870) groups. oup.comwikipedia.org
The distance between these two positively charged nitrogen atoms is a critical determinant of its neuromuscular blocking activity. wikipedia.org This is because the target, the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, possesses two anionic binding sites. oup.com The optimal distance allows this compound to effectively bridge these two sites, leading to receptor blockade. oup.comwikipedia.org
The pharmacophoric features of this compound can be summarized as:
A rigid steroid backbone: Provides a defined and relatively inflexible framework. oup.com
Two quaternary ammonium heads: These positively charged groups are essential for binding to the anionic sites of the nAChR. oup.comwikipedia.org
A specific inter-onium distance: The spatial separation between the two nitrogen atoms is crucial for simultaneous binding to the two receptor sites. wikipedia.org
Impact of Structural Modifications on this compound's Binding Affinity
Modifying the chemical structure of this compound can significantly alter its binding affinity for the nAChR. researchgate.net The relationship between structure and affinity is a key area of study for optimizing the pharmacological profile of this class of compounds. nih.gov
One critical aspect is the nature of the groups attached to the quaternary nitrogen atoms. The size and lipophilicity of these substituents can influence how the molecule interacts with the microenvironment of the receptor binding pocket. For instance, the presence of four methyl groups on the quaternary nitrogens in some aminosteroids contributes to a lower lipophilicity. wikipedia.org
Furthermore, alterations to the steroid nucleus itself, such as the introduction of additional functional groups, can impact binding. For example, the addition of methoxy (B1213986) groups to the benzylisoquinolinium heads of other neuromuscular blocking agents has been shown to increase potency. oup.com While not a direct modification of this compound, this principle highlights how changes to the core structure can modulate binding affinity.
The following table summarizes the general impact of structural modifications on the binding affinity of aminosteroid-like compounds:
| Structural Modification | General Impact on Binding Affinity | Rationale |
| Alteration of inter-onium distance | Significant change | Mismatch with the distance between nAChR anionic sites. |
| Modification of N-substituents | Can increase or decrease affinity | Affects steric and electronic interactions within the binding pocket. |
| Introduction of functional groups on the steroid nucleus | Variable | Can introduce new hydrogen bonding or van der Waals interactions. |
This table presents generalized trends and the specific impact can vary depending on the precise nature and location of the modification.
Correlation Between this compound Structure and Mechanistic Outcomes
The structure of this compound is intrinsically linked to its mechanism of action as a non-depolarizing neuromuscular blocking agent. oup.com Its bulky and rigid structure prevents it from acting as an agonist like acetylcholine. Instead, it acts as a competitive antagonist at the nAChR.
The bisquaternary nature of this compound, with its two cationic heads, allows it to bind to both of the anionic subsites on the two receptive sites of the nAChR. oup.com This "inter-site" binding is a hallmark of potent bisquaternary blocking agents. oup.com This contrasts with monoquaternary agents that bind within a single receptive site ("intra-site"). oup.com
The rigidity of the steroid nucleus ensures that the onium heads are maintained at a relatively fixed distance, promoting this effective cross-linking of the receptor's binding sites. This stable, non-covalent interaction prevents acetylcholine from binding and activating the receptor, thereby inhibiting neuromuscular transmission and causing muscle relaxation. wikipedia.org
Computational Approaches to this compound SAR/SMR Analysis
Computational methods are increasingly valuable tools for analyzing the SAR and SMR of drug molecules like this compound. oup.comnootanpharmacy.in These approaches allow for the prediction of biological activity and the rational design of new analogs with improved properties. medcraveonline.com
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com For this compound and its analogs, QSAR models can be developed to predict their neuromuscular blocking potency. oup.com
The process of developing a QSAR model typically involves: medcraveonline.com
Data Set Preparation: A series of this compound analogs with their corresponding measured biological activities (e.g., IC50 values) is compiled. uniroma1.it
Descriptor Calculation: Various molecular descriptors that quantify the physicochemical properties of the molecules are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Building: Statistical methods, such as multiple linear regression, are used to create an equation that relates the descriptors to the biological activity. pharmacy180.com
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness. uniroma1.it
While the application of QSAR to neuromuscular blocking agents has been explored, it is a field with potential for further development. oup.com
The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs:
| Descriptor | Description | Potential Influence on Activity |
| LogP | Octanol-water partition coefficient | Relates to the hydrophobicity of the molecule. |
| Molecular Weight | Mass of the molecule | Influences size and steric hindrance. |
| Inter-onium Distance | Distance between the two N+ atoms | Critical for binding to the nAChR. |
| Dipole Moment | Measure of molecular polarity | Affects interactions with the receptor. |
This table is for illustrative purposes and the actual descriptors used in a QSAR study would be more extensive.
Both ligand-based and structure-based design strategies can be applied to the development of new this compound analogs. iaanalysis.comnih.gov
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the target receptor is unknown. nih.gov It relies on the knowledge of a set of active ligands. iaanalysis.com By analyzing the common chemical features of these ligands, a pharmacophore model can be constructed. ijpsonline.com This model can then be used to virtually screen large compound libraries to identify new molecules with the desired features, or to guide the modification of existing ligands to improve their activity. dergipark.org.tr
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein, in this case the nAChR, is available, SBDD can be employed. nih.govextrapolations.com This powerful technique uses the receptor's structural information to design ligands that can bind to it with high affinity and specificity. nih.gov Molecular docking, a key SBDD method, can be used to predict the binding pose of this compound and its analogs within the nAChR binding site. slideshare.net This allows for a detailed analysis of the intermolecular interactions and provides a rational basis for designing new analogs with improved binding characteristics. nih.gov
The integration of both ligand-based and structure-based approaches often leads to more successful drug design campaigns. nih.gov
Preclinical Pharmacodynamic Investigations of Dipyrandium in in Vitro and in Vivo Models Excluding Clinical Outcomes
In Vivo Preclinical Models for Studying Dipyrandium's Pharmacodynamics
Pharmacodynamic Biomarkers in Preclinical This compound (B1194138) Studies
In the preclinical assessment of neuromuscular blocking agents like this compound, pharmacodynamic (PD) biomarkers are crucial for elucidating the drug's effect on the body. mdpi.comcancer.gov These biomarkers serve as measurable indicators of the drug's biological activity, providing insights into its mechanism of action and target engagement. mdpi.comclinmedjournals.org For a compound such as this compound, which acts at the neuromuscular junction (NMJ), preclinical PD biomarker studies, conducted in both in vitro and in vivo models, are essential to characterize its pharmacological profile before any potential clinical evaluation. mdpi.comnmdpharma.comallucent.com
In vitro studies for neuromuscular blockers typically involve preparations such as isolated nerve-muscle tissue to directly measure the drug's effect on neuromuscular transmission. nmdpharma.com Key PD biomarkers in these settings would include the concentration-dependent inhibition of muscle twitch response to nerve stimulation. Electrophysiological recordings can provide more detailed mechanistic insights, such as the effect on end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs), which are direct measures of the drug's interaction with postsynaptic acetylcholine (B1216132) receptors. nmdpharma.com
In vivo preclinical studies in animal models, such as rodents or rabbits, allow for the evaluation of PD biomarkers in a whole-organism context. itrlab.com A primary and clinically translatable biomarker is the degree of neuromuscular blockade, often quantified by measuring the reduction in twitch height of a specific muscle (e.g., tibialis anterior) in response to peripheral nerve stimulation. nih.gov Parameters derived from this, such as the effective dose for 95% twitch depression (ED95), provide a standardized measure of potency. nih.gov Other important in vivo PD biomarkers include the onset time to maximum block and the duration of action. nih.govnih.gov
While specific preclinical studies detailing the pharmacodynamic biomarkers for this compound are not extensively available in recent literature, the established methodologies for other neuromuscular blocking agents provide a clear framework for the types of biomarkers that would be investigated.
Table 1: Potential Pharmacodynamic Biomarkers for this compound in Preclinical Models
| Biomarker Category | Specific Biomarker | Preclinical Model | Information Provided |
| Neuromuscular Function | Twitch Tension Inhibition (ED50, ED95) | In vivo (e.g., cat, monkey sciatic nerve-tibialis muscle preparation) | Potency of neuromuscular blockade. |
| Tetanic Fade | In vivo | Characteristics of the neuromuscular block (depolarizing vs. non-depolarizing). | |
| Electrophysiology | End-Plate Potential (EPP) Amplitude | In vitro (e.g., isolated phrenic nerve-diaphragm) | Direct measure of postsynaptic receptor antagonism. |
| Miniature End-Plate Potential (MEPP) Frequency/Amplitude | In vitro | Insights into presynaptic and postsynaptic effects. | |
| Biochemical Markers | Acetylcholine Receptor (AChR) Occupancy | Ex vivo tissue analysis | Quantification of target engagement at the molecular level. |
Comparative Pharmacodynamics of this compound with Reference Compounds in Preclinical Settings
Comparative pharmacodynamic studies are fundamental in preclinical drug development to position a new chemical entity relative to existing therapeutic agents. For a neuromuscular blocker like this compound, comparison with established compounds such as pancuronium (B99182) or d-tubocurarine in preclinical models is critical to understand its relative potency, onset of action, and duration of effect.
The speed of onset and duration of action are other critical pharmacodynamic parameters evaluated in comparative preclinical studies. For example, a study comparing fazadinium (B1236655) and d-tubocurarine found that fazadinium had a markedly faster onset for the initial dose. nih.gov Similarly, comparisons between vecuronium, atracurium, and tubocurarine (B1210278) have detailed differences in their duration of action, with tubocurarine being longer-acting and less predictable, particularly in models of renal impairment. nih.gov These types of studies are essential to predict the clinical utility of a new agent. For this compound, its characterization as a short-acting agent in some early animal studies would have been based on such comparative evaluations. nih.gov
The table below illustrates the type of data generated from preclinical comparative pharmacodynamic studies of neuromuscular blocking agents. The values for this compound are not available from recent sources and would require new, direct comparative preclinical investigations against current reference compounds.
Table 2: Illustrative Comparative Pharmacodynamic Data of Non-Depolarizing Neuromuscular Blocking Agents in Preclinical Models
| Compound | Animal Model | Relative Potency (vs. d-tubocurarine) | Onset of Action | Duration of Action |
| Pancuronium | Cat / Pig | 5-7 times more potent | Slower than suxamethonium | Long |
| Vecuronium | Pig / Cat | Similar to pancuronium | Faster than pancuronium | Intermediate |
| d-Tubocurarine | Cat / Pig | 1 (Reference) | Slow | Long |
| This compound | Cat / Monkey | Data not available in recent literature | Reported as short-acting in early studies | Reported as short-acting in early studies |
Long-Term Pharmacodynamic Effects of this compound in Preclinical Models
The investigation of long-term pharmacodynamic effects of a compound in preclinical models is essential to identify potential changes in tissue response, such as tolerance (tachyphylaxis) or cumulative effects, following chronic administration. For a neuromuscular blocking agent like this compound, these studies would focus on the function and integrity of the neuromuscular junction and skeletal muscle over an extended period.
Preclinical studies in animal models would be designed to assess whether repeated exposure to this compound alters the muscle's sensitivity to the drug. This could manifest as a requirement for higher doses to achieve the same degree of neuromuscular blockade over time, indicating tolerance. Conversely, there could be a sensitization to the drug's effects. Such studies often involve repeated dosing over several days or weeks, with periodic assessment of neuromuscular function. frontiersin.org
Furthermore, long-term studies would investigate potential structural and functional changes in skeletal muscle. nih.gov This is particularly relevant as prolonged neuromuscular blockade can lead to muscle disuse and subsequent atrophy. frontiersin.org Histological examination of muscle tissue for changes in fiber size, type, and the morphology of the neuromuscular junction would be key endpoints. frontiersin.org Functional assessments, such as measuring maximal muscle force generation ex vivo after a chronic treatment period, would provide crucial information on the long-term physiological consequences of the drug's action. nih.gov
There is a notable absence of published preclinical studies specifically detailing the long-term pharmacodynamic effects of this compound. Research in related fields, however, highlights the importance of such investigations. For example, studies on muscle wasting in chronic diseases and aging demonstrate that long-term alterations in neuromuscular activity can lead to significant changes in muscle structure and function, including fiber atrophy and remodeling of the neuromuscular junction. mdpi.comnih.gov Any future preclinical development of this compound or similar compounds would necessitate a thorough evaluation of these long-term effects.
Theoretical and Computational Studies of Dipyrandium
Molecular Docking and Simulation Studies of Dipyrandium-Target Interactions
Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target. In the case of This compound (B1194138), these studies have been instrumental in elucidating its interaction with DNA.
Theoretical analyses have shown that this compound, a steroid diamine, binds to the minor groove of the DNA duplex, particularly at kink sites. academicjournals.org This binding stabilizes the DNA-dipyrandium complex. academicjournals.org Studies using an amended Zimm and Bragg theory have successfully explained the melting behavior and heat capacity of DNA in the presence of this compound, with theoretical parameters showing good agreement with experimental measurements. academicjournals.org This theoretical framework is considered valuable for understanding bimolecular interactions and has applications in drug design and development. academicjournals.org
Calorimetric and spectroscopic investigations have further characterized the thermodynamics of this compound binding to poly d(AT). The binding is an endothermic process with a positive enthalpy change (ΔH°) of +4.2 kcal/mol and a large positive entropy change (ΔS°) of +36 e.u. at 25°C in the presence of 16 mM Na+. nih.gov The endothermic nature of the binding is thought to be due to conformational changes, such as "kinking," induced in the DNA duplex by the steroid. nih.gov The significant positive entropy is attributed to the release of bound water molecules and condensed sodium ions upon binding. nih.gov The dependence of the binding constant on salt concentration suggests that only one of the two charged ends of the this compound molecule is involved in site-binding. nih.gov
Computer-aided drug design (CADD) methods, including molecular docking and molecular dynamics (MD) simulations, are crucial for understanding drug-target interactions at a structural level. nih.gov These methods help in predicting the binding modes and affinities of ligands to their targets, thereby facilitating the identification and optimization of potential drug candidates. nih.govnih.gov MD simulations, in particular, provide insights into the dynamic behavior and stability of protein-ligand complexes over time. nih.govf1000research.com
Table 1: Thermodynamic Parameters of this compound-DNA Interaction
| Parameter | Value | Conditions |
|---|---|---|
| ΔG° | -6.5 kcal/mol | 25°C, 16 mM Na+ |
| ΔH° | +4.2 kcal/mol | 25°C, 16 mM Na+ |
| ΔS° | +36 e.u. | 25°C, 16 mM Na+ |
Data from Marky et al. (1983) nih.gov
Pharmacophore Modeling and Virtual Screening for this compound Analogues
Pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening. nih.govfrontiersin.org
The process begins with either a set of active ligands (ligand-based) or the structure of the biological target (structure-based) to define the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.net Once a pharmacophore model is generated and validated, it serves as a filter to rapidly screen extensive libraries of compounds, narrowing down the candidates for further investigation. researchgate.netnih.gov
While specific studies on pharmacophore modeling for this compound analogues were not found in the provided search results, this approach is a standard and powerful tool in modern drug discovery. ugm.ac.id For example, a study on estrogen receptor alpha (ERα) inhibitors successfully used a ligand-based pharmacophore model to screen for novel compounds. ugm.ac.id This methodology could be applied to discover new molecules that mimic the DNA-binding properties of this compound.
Table 2: Key Steps in Pharmacophore Modeling and Virtual Screening
| Step | Description |
|---|---|
| Training Set Selection | A set of molecules with known activity against the target is chosen. |
| Conformational Analysis | The possible conformations of the training set molecules are generated. |
| Feature Identification | Common chemical features essential for activity are identified. |
| Model Generation | A 3D arrangement of these features (the pharmacophore) is created. |
| Model Validation | The model's ability to distinguish between active and inactive compounds is tested. |
| Virtual Screening | The validated pharmacophore is used to search compound databases for new hits. |
| Hit Optimization | The identified hits are further evaluated and optimized. |
Based on general principles of pharmacophore modeling. researchgate.netnih.gov
Predictive Modeling of this compound's Biological Activity (non-clinical)
Predictive modeling in a non-clinical context involves using computational methods to forecast the biological activity of a compound before it is tested in living organisms. mdpi.comgatech.edu These models are built using data from various sources, including chemical structure, physicochemical properties, and in vitro assays. researchgate.net
Machine learning algorithms, such as random forests and support vector machines, are increasingly being used to develop predictive models for a wide range of biological endpoints. nih.gov These models can predict a compound's potential efficacy, and other properties based on its structural features. cas.org The goal is to prioritize promising candidates for further experimental testing and to identify potential liabilities early in the drug discovery process. researchgate.net While specific predictive models for the non-clinical biological activity of this compound were not detailed in the search results, the principles of predictive modeling are widely applicable in pharmacology and toxicology. mdpi.comcas.org
Advanced Analytical and Bioanalytical Methodologies for Dipyrandium Research
Spectroscopic Techniques in Dipyrandium (B1194138) Research (e.g., advanced NMR, mass spectrometry for structural elucidation of metabolites in in vivo samples)
In the study of a novel compound, spectroscopic techniques are fundamental for elucidating the structure of the parent drug and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the structural characterization of metabolites. researchgate.netnih.govresearchgate.netgre.ac.uk High-field NMR allows for the detailed analysis of complex biological samples. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to piece together the chemical structure of metabolites formed in vivo. nih.govnih.gov These methods provide critical information on atom connectivity, which is essential for identifying the sites of metabolic modification on the this compound molecule. While highly effective for structural determination, a primary challenge for NMR is its lower sensitivity compared to mass spectrometry. researchgate.netnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone for metabolite identification, providing precise mass measurements that help determine the elemental composition of metabolites. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment the metabolite ions, generating characteristic fragmentation patterns. nih.govnih.gov By comparing the fragmentation of a metabolite to that of the parent drug, researchers can deduce the nature and location of the metabolic transformation (e.g., hydroxylation, glucuronidation). This technique is crucial for building a comprehensive picture of a drug's metabolic fate.
| Technique | Application in Metabolite Research | Strengths | Limitations |
| Advanced NMR | Definitive structural elucidation of unknown metabolites. | Provides unambiguous structural information and stereochemistry. | Relatively low sensitivity, requiring larger sample amounts. |
| HRMS & MS/MS | High-sensitivity detection and identification of metabolites in complex mixtures; determination of metabolic pathways. | Exceptional sensitivity and mass accuracy; suitable for complex biological matrices. | Provides inferential structural data based on mass and fragmentation; may not determine exact stereochemistry. |
Chromatographic Separation Techniques for this compound and Metabolites in Biological Matrices (e.g., LC-MS/MS for in vivo pharmacokinetic studies in animals)
To quantify a compound and its metabolites in biological samples like plasma, urine, or tissue, powerful separation techniques are coupled with sensitive detection methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis in pharmacokinetic (PK) studies. researchgate.netresearchgate.netsemanticscholar.org The process involves:
Sample Preparation: Extraction of the analytes (this compound and its metabolites) from the biological matrix (e.g., plasma) to remove interfering substances. semanticscholar.orgmdpi.com
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different compounds are separated based on their physicochemical properties as they pass through a column.
Detection: As the separated compounds exit the column, they are ionized and detected by a tandem mass spectrometer. The instrument is set to be highly selective for the specific mass-to-charge ratios of the parent drug and its key metabolites, allowing for precise quantification even at very low concentrations.
This methodology is essential for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME), which are critical for understanding a drug's behavior in the body. A significant challenge in these assays is managing "matrix effects," where endogenous components in the biological sample can interfere with the ionization process, either suppressing or enhancing the signal. nih.gov
Imaging Modalities for this compound Distribution and Target Engagement in Preclinical Models
Molecular imaging techniques allow for the non-invasive visualization of drug distribution and interaction with its target in living preclinical models. nih.gov
To study a compound like this compound, several imaging strategies could be employed:
Positron Emission Tomography (PET): This highly sensitive technique involves labeling the this compound molecule with a positron-emitting radioisotope (e.g., Carbon-11 or Fluorine-18). The radiolabeled compound is administered to an animal model, and PET imaging can then track its accumulation in various organs and, specifically, at the target site over time. This provides quantitative data on drug distribution and target engagement in vivo. nih.gov
Fluorescence Imaging: If this compound possesses intrinsic fluorescent properties, its distribution could be tracked directly using techniques like confocal microscopy at the cellular level. nih.govresearchgate.net Alternatively, a fluorescent dye could be chemically attached to the molecule. This approach is particularly useful for visualizing drug uptake in cells and tissues, providing high-resolution spatial information about where the drug is located and whether it is engaging with its intended target. nih.govresearchgate.net
These imaging modalities are powerful tools for confirming that a drug reaches its intended target tissue and engages with its molecular target, which are critical steps in validating its mechanism of action. nih.gov
| Imaging Modality | Principle | Application for this compound Research | Key Data Provided |
| PET | Detection of radiation from a positron-emitting radiolabel on the drug. | Whole-body, quantitative tracking of drug distribution and target occupancy in live animals. | Pharmacokinetics in specific tissues; confirmation of target engagement. |
| Fluorescence Imaging | Detection of light emitted from a fluorescent molecule (intrinsic or tagged). | High-resolution imaging of drug distribution at the cellular and tissue level. | Subcellular localization; visualization of drug-target interaction. |
Development of High-Throughput Screening Assays for this compound and Derivatives
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.govchemdiv.com
For this compound, an HTS campaign would be crucial for discovering new, related compounds with improved properties. The development process involves:
Assay Design: Creating a robust and automated test that measures the biological activity of interest. This could be a biochemical assay (e.g., measuring enzyme inhibition) or a cell-based assay (e.g., measuring a change in cell viability or the activation of a reporter gene). nih.gov
Assay Miniaturization: Adapting the assay to a high-density format (e.g., 384- or 1536-well plates) to reduce reagent costs and increase throughput. chemdiv.comnih.gov
Screening: Testing a large library of chemical derivatives of this compound to identify "hits"—compounds that show the desired activity.
Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out false positives.
Fluorescence-based assays are commonly used in HTS due to their high sensitivity and amenability to automation. nih.gov For instance, a fluorescence polarization or FRET (Förster Resonance Energy Transfer) assay could be developed to screen for derivatives of this compound that bind more potently to its target protein. nih.gov Droplet microfluidics represents an advanced HTS technology that enables millions of assays to be run in parallel in just a few hours. atrandi.com
Future Directions and Emerging Research Avenues for Dipyrandium
The study of DNA-binding agents has been a cornerstone of medicinal chemistry and molecular biology, leading to the development of numerous therapeutic agents. Dipyrandium (B1194138), a naturally occurring steroidal diamine, has been a subject of interest due to its characteristic interaction with the minor groove of DNA. rjb.ro As research methodologies evolve, new avenues are opening up to revisit and expand our understanding of compounds like this compound, potentially unlocking new therapeutic applications. This article explores the future directions and emerging research avenues for this compound, focusing on the integration of advanced technologies and novel biological concepts.
Q & A
Q. What strategies bridge theoretical models of this compound-DNA interactions with experimental drug design applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
